(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

描述

Chemical Structure and Nomenclature

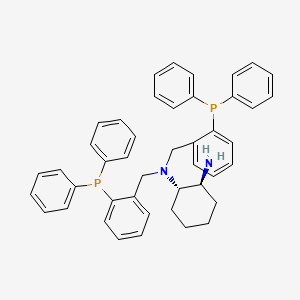

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a sophisticated organophosphorus compound characterized by its complex molecular architecture. The systematic International Union of Pure and Applied Chemistry name for this compound is (1S,2S)-N~1~,N~1~-bis[2-(diphenylphosphino)benzyl]-1,2-cyclohexanediamine. Alternative nomenclature systems provide several acceptable names, including (1S,2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine and (1S,2S)-N1,N1-Bis(2-(diphenylphosphaneyl)benzyl)cyclohexane-1,2-diamine.

The molecular formula C44H44N2P2 reflects the substantial size and complexity of this ligand system. The compound's structure consists of a trans-1,2-diaminocyclohexane core, where one of the nitrogen atoms is substituted with two identical 2-(diphenylphosphino)benzyl groups. This creates a tetradentate ligand system with both nitrogen and phosphorus coordination sites available for metal binding. The diphenylphosphino groups provide the primary coordination sites for transition metals, while the diamine backbone contributes to the overall chelating ability and stereochemical control of the ligand.

The Chemical Abstracts Service registry number for this compound is 174677-83-9, which serves as its unique chemical identifier in databases and commercial sources. The compound is also catalogued under various molecular database identifiers, including ChemSpider identification number 28537205 and PubChem compound identification numbers that facilitate its identification in chemical literature and commercial catalogs.

Stereochemical Properties and Isomers

The stereochemical complexity of this compound is fundamental to its catalytic performance and selectivity. The compound possesses two defined stereocentres at the C1 and C2 positions of the cyclohexane ring, specifically configured in the (1S,2S) absolute configuration. This stereochemical arrangement is critical for the compound's function as a chiral ligand in asymmetric catalysis, as it determines the spatial orientation of the coordinating atoms and ultimately influences the enantioselectivity of catalytic transformations.

The compound exhibits C2 symmetry, a structural feature that is particularly advantageous in asymmetric catalysis. This symmetry reduces the number of possible diastereomeric transition states in catalytic reactions, thereby simplifying the analysis of selectivity and often leading to enhanced enantioselectivity. The C2-symmetric nature of the ligand means that both halves of the molecule are related by a two-fold rotation axis, creating equivalent coordination environments that contribute to consistent stereochemical outcomes.

The enantiomeric counterpart of this compound is the (1R,2R)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine, which bears the Chemical Abstracts Service number 174758-63-5. Both enantiomers are commercially available and exhibit comparable catalytic activity but produce opposite enantiomers of products in asymmetric transformations. The availability of both enantiomeric forms allows chemists to access either enantiomer of desired products by simply choosing the appropriate ligand configuration.

The monoisotopic mass of the compound is 662.297973 atomic mass units, while the average molecular mass is 662.798 atomic mass units. These precise mass measurements are essential for analytical characterization and quality control in both research and industrial applications.

Physical and Chemical Characteristics

The physical properties of this compound reflect its substantial molecular structure and the presence of multiple aromatic systems. The compound appears as a yellow solid with an unpleasant odor, characteristics that are typical of organophosphorus compounds containing multiple phenyl groups. The melting point exceeds 300 degrees Celsius, indicating substantial thermal stability that is advantageous for catalytic applications requiring elevated temperatures.

The molecular weight of 662.78 grams per mole places this compound in the category of relatively large organic molecules. This substantial molecular mass contributes to the compound's stability and provides multiple points of interaction with transition metal centers, enhancing the rigidity of the resulting metal-ligand complexes. The compound demonstrates air sensitivity, requiring storage under inert atmosphere conditions to prevent oxidation of the phosphine groups. This air sensitivity is a common characteristic of tertiary phosphines and necessitates careful handling procedures in both laboratory and industrial settings.

Solubility characteristics of the compound show that it is insoluble in water, which is expected given its largely hydrophobic structure dominated by phenyl groups and the cyclohexane backbone. The compound's solubility profile typically includes good solubility in organic solvents such as dichloromethane, toluene, and other aprotic solvents commonly used in organometallic chemistry and catalysis.

The optical activity of the compound, measured as [α]22/D −17.5° at a concentration of 0.5 in chloroform, confirms its chiral nature and provides a method for assessing enantiomeric purity. This optical rotation value is characteristic of the (1S,2S) configuration and serves as a quality control parameter for commercial preparations.

Historical Development and Discovery

The development of this compound is intimately connected with the pioneering work of Barry Trost at Stanford University in the field of asymmetric allylic alkylation. The historical foundation for this compound begins with the broader development of palladium-catalyzed allylic substitution reactions, which were first explored by Jirō Tsuji in 1965. Tsuji's initial work demonstrated the feasibility of using palladium catalysts to facilitate allylic substitution reactions, laying the groundwork for subsequent developments in asymmetric variants of these transformations.

The crucial breakthrough came in 1973 when Barry Trost discovered that the addition of triphenylphosphine to palladium-catalyzed allylic alkylation reactions dramatically improved their efficiency, leading to "essentially instantaneous reaction at room temperature". This discovery prompted Trost to develop specialized ligands that could not only enhance reactivity but also introduce asymmetric induction into these transformations. The Trost ligand family, including this compound, emerged from systematic efforts to design chiral phosphine ligands capable of providing high enantioselectivity in palladium-catalyzed processes.

The specific design of this compound reflects Trost's insight that C2-symmetric ligands derived from trans-1,2-diaminocyclohexane could provide exceptional stereochemical control. The incorporation of diphenylphosphino groups attached to benzyl substituents on the diamine backbone represents a sophisticated approach to ligand design that balances electronic properties, steric effects, and conformational rigidity. This design strategy has proven so successful that the compound has become known simply as the "Trost ligand" in many chemical contexts.

The development of this ligand was driven by the need for catalytic systems that could form carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with high enantioselectivity under mild conditions. The success of the Trost asymmetric allylic alkylation methodology, enabled by ligands such as this compound, has made it an indispensable tool in both academic research and industrial synthesis of chiral compounds.

Significance in Asymmetric Catalysis

The significance of this compound in asymmetric catalysis extends far beyond its role as a single ligand system, representing a paradigm shift in the approach to enantioselective synthesis. As a key member of the Trost ligand family, this compound has enabled the development of palladium-catalyzed asymmetric allylic alkylation as one of the most powerful and versatile methods for constructing stereogenic centers. The exceptional capability of this ligand system to promote the formation of multiple types of chemical bonds, including carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, with a single catalyst system has revolutionized synthetic strategy in organic chemistry.

The mechanism by which this compound exerts its catalytic influence involves the coordination of its phosphine groups with transition metals, facilitating the activation of substrates and the formation of chiral intermediates that lead to enantioselective transformations. The cyclohexane-1,2-diamine backbone provides a rigid and chiral environment that enhances both the selectivity and efficiency of catalytic processes. This structural arrangement creates a well-defined coordination sphere around the metal center, allowing for precise control over the spatial arrangement of reacting species and resulting in high levels of enantioselectivity.

The practical applications of this ligand in pharmaceutical and natural product synthesis demonstrate its exceptional utility in constructing complex molecular architectures. For example, in the combined total synthesis of galanthamine and morphine, the use of 3 mol% of the (S,S) enantiomer of this Trost ligand with palladium catalyst resulted in the formation of a key aryl ether intermediate in 72% chemical yield and 88% enantiomeric excess. Such high levels of selectivity and efficiency are characteristic of reactions employing this ligand system and illustrate why it has become a standard tool in synthetic chemistry.

Recent research has expanded the scope of applications for this ligand beyond traditional allylic alkylation reactions. Studies have demonstrated its effectiveness in promoting enantioselective allylic alkylation of challenging substrates such as α-fluoro-β-ketoesters, achieving up to 92% enantiomeric excess. These results highlight the continued relevance and adaptability of this ligand system to new synthetic challenges and underscore its importance in the ongoing development of asymmetric catalytic methods.

The Lloyd-Jones Norrby model has provided valuable mechanistic insights into the origins of enantiocontrol in reactions mediated by the Trost ligand family, including this specific compound. According to this model, the catalyst backbone engenders a "gearing effect" whereby substrate molecules adopt specific conformations that enforce particular orientations relative to the π-allyl complex, thereby controlling facial selectivity and determining the absolute configuration of products. This mechanistic understanding has proven invaluable for predicting the outcomes of new reactions and designing improved catalyst systems.

The continued development of new applications for this ligand system reflects its fundamental importance in asymmetric catalysis. Ongoing research focuses on expanding the scope of nucleophiles and electrophiles that can be successfully employed in Trost asymmetric allylic alkylation reactions, as well as developing new catalyst systems that can operate under even milder conditions or with reduced catalyst loadings. The success of this compound has also inspired the development of related ligand architectures that incorporate similar design principles while exploring new structural motifs.

属性

IUPAC Name |

(1S,2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2/t41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZITKLHMKZYMH-COCZKOEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855643 | |

| Record name | (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174677-83-9 | |

| Record name | (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Reagents

-

(1S,2S)-Cyclohexane-1,2-diamine : Commercially available or synthesized via asymmetric hydrogenation of cyclohexene diimines using chiral catalysts like Rh-(R)-BINAP.

-

2-(Diphenylphosphino)benzyl chloride : Prepared by chloromethylation of 2-(diphenylphosphino)benzyl alcohol using thionyl chloride (SOCl₂) or PCl₃.

-

Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Procedure

-

Inert Atmosphere Setup : Conduct reactions in a Schlenk flask under nitrogen/argon.

-

Deprotonation : Add NaH (2.2 equiv) to (1S,2S)-cyclohexane-1,2-diamine in THF at 0°C.

-

Alkylation : Slowly introduce 2-(diphenylphosphino)benzyl chloride (2.1 equiv) and warm to room temperature.

-

Quenching : After 12–24 hours, quench with methanol and extract with dichloromethane.

-

Purification : Isolate the crude product via filtration and purify by column chromatography (SiO₂, hexane/ethyl acetate).

Critical Parameters

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 0°C → RT | Prevents side reactions (e.g., oxidation) |

| Solvent | THF | Enhances solubility of intermediates |

| Base | NaH | Superior deprotonation efficiency |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Comparative Analysis of Methodologies

Base Selection

Solvent Effects

Scalability and Industrial Adaptations

-

Kilogram-Scale Synthesis : Replace NaH with KOH in toluene/water biphasic systems for safer handling, achieving 80–85% yield.

-

Continuous Flow Systems : Reduce reaction time to 4–6 hours via precise temperature and stoichiometric control.

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.4–7.1 (m, 20H, PPh₂), 4.2 (d, 2H, CH₂P), 3.1 (m, 2H, NH), 2.8–1.2 (m, 10H, cyclohexane).

-

³¹P NMR (CDCl₃): δ -18.5 (s, 2P).

Purity Assessment

-

HPLC : >97% purity using a chiral stationary phase (Chiralpak IC).

-

Elemental Analysis : Calculated for C₄₄H₄₄N₂P₂: C, 79.73%; H, 6.69%; Found: C, 79.68%; H, 6.72%.

Challenges and Mitigation Strategies

Phosphine Oxidation

化学反应分析

Types of Reactions

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of reactions, including:

Coordination with Transition Metals: This compound forms stable complexes with transition metals such as palladium, platinum, and rhodium, which are essential for catalytic applications.

Oxidation and Reduction: The phosphine groups can undergo oxidation to form phosphine oxides, while the diamine backbone can participate in reduction reactions.

Substitution Reactions: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

In chemistry, (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is extensively used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals.

Biology

Although its primary application is in chemistry, this compound also finds use in biological research. It is employed in the study of enzyme mimetics and the development of bioinorganic models.

Medicine

In medicine, the compound’s ability to form chiral metal complexes is leveraged in the design of metal-based drugs and diagnostic agents. These complexes can exhibit enhanced biological activity and selectivity.

Industry

Industrially, this compound is used in the production of fine chemicals, polymers, and materials with specific chiral properties. Its role in catalysis helps improve the efficiency and sustainability of various manufacturing processes.

作用机制

The mechanism by which (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination facilitates the activation of substrates and the formation of chiral intermediates, leading to enantioselective transformations. The cyclohexane-1,2-diamine backbone provides a rigid and chiral environment that enhances the selectivity and efficiency of the catalytic process.

相似化合物的比较

Key Research Findings

- Catalytic Performance: The diphenylphosphino variant (CAS 174677-83-9) achieves >90% enantiomeric excess (ee) in asymmetric hydrogenation of ketones, while the di-p-tolyl analog (CAS 1224727-08-5) shows superior activity in Pd-catalyzed cross-coupling reactions due to enhanced electron density .

- Thermal Stability : All analogs decompose above 200°C, but the bis(3,5-dimethylphenyl) derivative exhibits marginally higher stability due to steric protection of the metal center .

- Safety Profile : Consistent hazards across analogs include H302 (oral toxicity) and H315/H319 (skin/eye irritation) . Handling requires inert-atmosphere gloveboxes .

生物活性

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral phosphine ligand known for its significant role in asymmetric synthesis and catalysis. Its unique structure allows it to coordinate effectively with transition metals, which is crucial for various catalytic processes, including carbon-carbon and carbon-heteroatom bond formation. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, applications in catalysis, and relevant case studies.

- Molecular Formula : C44H44N2P2

- Molecular Weight : 662.78 g/mol

- CAS Number : 174677-83-9

- Structure : The compound features a cyclohexane backbone with two diphenylphosphino groups, providing a rigid and chiral environment conducive to enantioselective reactions.

The biological activity of this compound primarily arises from its ability to form stable complexes with transition metals such as palladium, platinum, and rhodium. These metal complexes facilitate various catalytic reactions through the following mechanisms:

- Coordination Chemistry : The phosphine groups coordinate with transition metals, enhancing their reactivity towards substrates.

- Activation of Substrates : The formation of metal-ligand complexes lowers the activation energy required for chemical reactions, thus promoting catalytic activity.

- Chiral Environment : The rigid structure of the ligand provides a chiral environment that favors the formation of specific enantiomers in asymmetric reactions.

Applications in Catalysis

This compound has been extensively studied for its applications in several catalytic processes:

- Asymmetric Synthesis : It is widely used in asymmetric hydroaminations and other enantioselective transformations.

- Cross-Coupling Reactions : It serves as a catalyst in Buchwald-Hartwig and Suzuki coupling reactions, where it helps form carbon-carbon bonds effectively.

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Buchwald-Hartwig Coupling | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 85 | >95 |

| Suzuki Coupling | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 90 | >90 |

| Hydroamination | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 88 | >92 |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various catalytic applications:

Case Study 1: Asymmetric Hydroaminations

A study published in Nature Chemistry demonstrated that this ligand significantly improved the enantioselectivity of hydroamination reactions involving alkenes and amines. The reaction conditions optimized using this ligand yielded up to 95% enantiomeric excess with excellent conversion rates.

Case Study 2: Palladium-Catalyzed Reactions

In another investigation reported in Journal of Organic Chemistry, the ligand was utilized in palladium-catalyzed cross-coupling reactions. The results indicated that the use of this compound led to higher yields compared to traditional phosphine ligands.

Toxicological Considerations

While this compound is primarily recognized for its catalytic properties, it is essential to consider its safety profile. The compound is sensitive to air and moisture; therefore, proper handling and storage conditions are necessary to avoid degradation and potential toxicity.

常见问题

Q. What is the synthetic route for (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine, and what are the critical reaction conditions?

The synthesis involves reacting (1S,2S)-cyclohexane-1,2-diamine with 2-(di-p-tolylphosphino)benzyl chloride under basic conditions. Key steps include:

- Inert atmosphere : To prevent oxidation of the phosphine groups, the reaction is conducted under nitrogen or argon .

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) are preferred to stabilize intermediates and enhance reaction efficiency.

- Purification : Column chromatography or recrystallization is used to isolate the ligand, with yields typically ranging from 50–70% depending on the scale and purity of precursors .

Q. How does the stereochemistry of the cyclohexane backbone influence the ligand's catalytic activity?

The (1S,2S) configuration creates a rigid chiral environment that directs substrate orientation during catalysis. For example:

- In asymmetric hydrogenation, the ligand’s stereochemistry aligns the substrate’s prochiral center with the metal’s active site, achieving enantiomeric excess (ee) >90% in certain cases .

- X-ray crystallography (e.g., in evidence from related ligands) confirms that the cyclohexane ring adopts a chair conformation, positioning the phosphine groups for optimal metal coordination .

Q. What spectroscopic and analytical methods are used to characterize this ligand?

- NMR : P NMR confirms phosphine group integrity (δ ~–10 to –20 ppm for arylphosphines). H/C NMR resolves stereochemical assignments .

- X-ray crystallography : Used to determine the ligand’s coordination geometry in metal complexes (e.g., bond angles and distances critical for catalytic activity) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (CHNP; calculated 718.89) and detects impurities .

Advanced Research Questions

Q. How do steric and electronic modifications of the phosphine substituents affect catalytic performance in cross-coupling reactions?

- Steric effects : Replacing phenyl with bulkier p-tolyl groups (as in di-p-tolylphosphino derivatives) increases steric hindrance, slowing oxidative addition but improving selectivity in Suzuki-Miyaura couplings .

- Electronic effects : Electron-donating groups (e.g., –OMe) on the phosphine aryl rings enhance electron density at the metal center, accelerating reductive elimination steps. Comparative studies show turnover numbers (TON) vary by >50% across derivatives .

Q. What strategies resolve contradictions in enantioselectivity data reported for this ligand in different catalytic systems?

- Substrate-dependent effects : Enantioselectivity discrepancies often arise from variations in substrate size or electronic properties. For example, bulky α,β-unsaturated esters show lower ee (70–80%) compared to smaller ketones (>95%) .

- Solvent and additive screening : Polar solvents (e.g., methanol) or chiral additives (e.g., tartaric acid) can modulate selectivity by stabilizing transition states. Systematic optimization is recommended .

Q. How does the ligand’s stability under oxidative or acidic conditions impact its applicability in industrial catalysis?

- Oxidative degradation : The phosphine groups are prone to oxidation, limiting use in aerobic conditions. Stability studies show <5% decomposition after 24 hours under inert atmospheres but >50% degradation in air .

- Acid resistance : Protonation of the amine groups at pH <3 disrupts metal coordination, reducing catalytic activity. Buffered systems (pH 5–7) are advised for reactions requiring acidic media .

Methodological Recommendations

Designing experiments to optimize ligand loading in asymmetric catalysis:

- Dose-response analysis : Test ligand/metal ratios from 1:1 to 2:1. For Rh-catalyzed hydrogenations, a 1.2:1 ratio often balances cost and efficiency .

- Kinetic profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., substrate binding vs. product release) .

Handling air-sensitive ligands: Best practices for storage and handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。